molecular formula C28H31N3O8 B11047977 4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11047977
M. Wt: 537.6 g/mol
InChI Key: KXSSINWKYFBIQD-WJTDDFOZSA-N
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Description

4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups, a hydroxy group, and an imidazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, typically starting with the preparation of the core pyrrol-2-one structure. The key steps include:

    Formation of the Pyrrol-2-One Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 3,4-Dimethoxybenzoyl Group: This step often involves acylation reactions using 3,4-dimethoxybenzoyl chloride under basic conditions.

    Attachment of the Imidazole Ring: This is typically done through nucleophilic substitution reactions using 1H-imidazole and a suitable leaving group.

    Addition of the Trimethoxyphenyl Group: This step can involve electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of compounds with new functional groups replacing the methoxy groups.

Scientific Research Applications

4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of 4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy and hydroxy groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
  • 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of multiple methoxy groups and the imidazole ring contribute to its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C28H31N3O8

Molecular Weight

537.6 g/mol

IUPAC Name

(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H31N3O8/c1-35-19-8-7-17(13-20(19)36-2)25(32)23-24(18-14-21(37-3)27(39-5)22(15-18)38-4)31(28(34)26(23)33)11-6-10-30-12-9-29-16-30/h7-9,12-16,24,32H,6,10-11H2,1-5H3/b25-23+

InChI Key

KXSSINWKYFBIQD-WJTDDFOZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=C(C(=C4)OC)OC)OC)/O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=C(C(=C4)OC)OC)OC)O)OC

Origin of Product

United States

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